3-(4-(Bromomethyl)phenyl)isoxazole
Overview
Description
The compound "3-(4-(Bromomethyl)phenyl)isoxazole" is a brominated aromatic compound that features an isoxazole ring, which is a five-membered heterocycle containing an oxygen and a nitrogen atom. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The presence of the bromomethyl group on the phenyl ring can make it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was performed via 1,3-dipolar cycloaddition and characterized by spectroscopic analysis . Similarly, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles were prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . These methods could potentially be adapted for the synthesis of "3-(4-(Bromomethyl)phenyl)isoxazole".
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be determined using X-ray crystallography, as seen in the study of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, which crystallizes in a monoclinic lattice . The isoxazole ring's dihedral angles with adjacent phenyl rings can be significant for understanding the compound's conformation and reactivity.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, 3-bromomethylbenzo[d]isoxazole was used as a starting material to couple with benzenediazonium chloride, leading to the formation of new compounds . The reactivity of the bromomethyl group in "3-(4-(Bromomethyl)phenyl)isoxazole" could be explored in similar nucleophilic substitution reactions or in palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the crystal packing, hydrogen bonding, and π-interactions can affect the compound's stability and solubility . The basicity and acidity of isoxazole compounds have been recorded, with isoxazol-5-ones showing comparable strength to carboxylic acids . These properties are essential for the compound's potential applications and behavior in different environments.
Scientific Research Applications
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used in various fields of scientific research, particularly in drug discovery . Here are some general applications of isoxazole:
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Pharmaceutical Research
- Isoxazole acts as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- The core structure of isoxazole has been found in many drugs such as sulfamethoxazole (an antibiotic), muscimol (acts as GABAA), ibotenic acid (a neurotoxin), parecoxib (a COX2 inhibitor), and leflunomide (an immunosuppressant agent) .
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Synthetic Chemistry
- Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[4-(bromomethyl)phenyl]-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOYXVWQKCZGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595389 | |
Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Bromomethyl)phenyl)isoxazole | |
CAS RN |
169547-67-5 | |
Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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